Diethyl aminomethylenemalonate
Overview
Description
Diethyl aminomethylenemalonate is a chemical compound that serves as a versatile reagent in the synthesis of various amino acids and heterocyclic compounds. It is used as a derivatizing agent in chromatographic methods for the analysis of amino acids and as a key intermediate in the synthesis of macrocyclic and heterocyclic systems.
Synthesis Analysis
The synthesis of compounds involving diethyl aminomethylenemalonate is well-documented. For instance, diethyl N-Boc-iminomalonate is prepared on multigram scales and serves as a highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates . Additionally, diethylmalonate is used in the synthesis of 4-methylene-DL-glutamic acid, showcasing its utility in the preparation of amino acid derivatives .
Molecular Structure Analysis
The molecular structure of diethyl aminomethylenemalonate derivatives is often complex and can be tailored for specific applications. For example, diethylmalonate acts as an efficient locking fragment in the synthesis of 14-membered tetra-aza-macrocycles, which are used to form complex salts with copper(II) . These macrocyclic structures have been characterized by crystallography, confirming their intricate molecular architecture.
Chemical Reactions Analysis
Diethyl aminomethylenemalonate undergoes various chemical reactions, leading to the formation of diverse heterocyclic compounds. The Michael reaction with hydrazine hydrate yields either 4-substituted-1,2,4-triazoles or 4-carbethoxy-5-hydroxy 4H-pyrazole . Reaction with formaldehyde and suitable dipolarophiles results in pyrrolidine derivatives, while less reactive dipolarophiles lead to the formation of tetraethyl methylenebisaminomalonate . Furthermore, reactions with N- and C-nucleophiles produce fused heterocyclic systems such as azino- or azolopyrimidinones and quinolizines .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl aminomethylenemalonate derivatives are crucial for their application in analytical chemistry and synthesis. For instance, derivatization with diethyl ethoxymethylenemalonate allows for the high-performance liquid chromatography (HPLC) analysis of amino acids, with good stability and sensitivity . The method has been applied to the analysis of cheese, demonstrating its practical utility in food chemistry . The derivatives' stability and chromatographic behavior are essential for their use in analytical methods.
Safety And Hazards
properties
IUPAC Name |
diethyl 2-(aminomethylidene)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTWMEZMHUEZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280580 | |
Record name | Diethyl (aminomethylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl aminomethylenemalonate | |
CAS RN |
6296-99-7 | |
Record name | 6296-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (aminomethylidene)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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